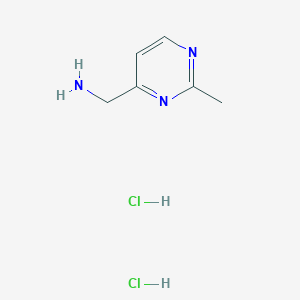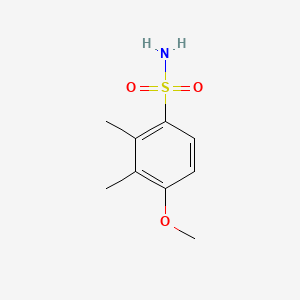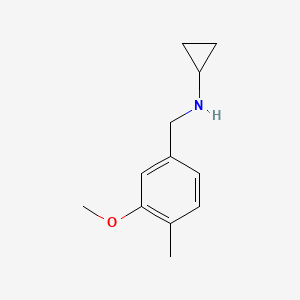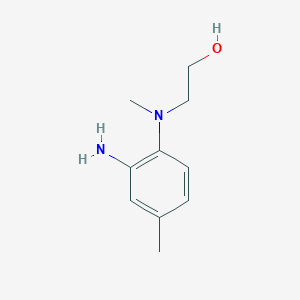
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
Übersicht
Beschreibung
“(2-Methylpyrimidin-4-yl)methylamine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a methyl group and at the 4-position with a methylamine group .Physical And Chemical Properties Analysis
This compound is an oil and is stored at a temperature of -10 degrees . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Intermediates
Pyrimidine derivatives are integral in synthesizing a range of compounds with pharmaceutical importance. For example, the synthesis process of 4,6-dihydroxy-2-methylpyrimidine, a precursor in both the pharmaceutical and explosive industries, demonstrates the compound's versatility. The economic production processes developed for such derivatives underscore their potential in creating high-value products (Patil, Jadhav, Radhakrishnan, & Soman, 2008) (source).
Process Chemistry and Optimization
The chemical synthesis of pyrimidine derivatives like 4,6-dichloro-2-methylpyrimidine, vital for manufacturing synthetic anticancer drugs like dasatinib, highlights the process chemistry's role. Research into the optimal conditions for synthesis and chlorination processes aims to enhance yield and efficiency, showcasing the compound's utility in drug development (Guo Lei-ming, 2012) (source).
Advanced Chemical Synthesis Techniques
Further studies explore innovative synthesis methods for related pyrimidine compounds, such as 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 production. These scalable syntheses methods provide a foundation for industrial-scale production, reflecting the compound's importance in vitamin synthesis (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012) (source).
Molecular Structure and Pharmacological Applications
The molecular structure analysis of pyrimidine derivatives extends to their pharmacological applications, as seen in the case of a specific derivative acting as an alpha-2-imidazoline receptor agonist with potential antihypertensive benefits. This kind of research not only sheds light on the compound's structural properties but also its relevance in developing new therapeutic agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019) (source).
Crystallography and Non-Covalent Interaction Studies
Investigations into the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers provide insights into conformational differences and hydrogen-bonding interactions. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in material science and drug design (Odell, McCluskey, Failes, & Tiekink, 2007) (source).
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-methylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNUNWGFIFNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)





![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)


![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)